Home > Products > Screening Compounds P14860 > Losartan metabolite M2
Losartan metabolite M2 - 141675-57-2

Losartan metabolite M2

Catalog Number: EVT-446875
CAS Number: 141675-57-2
Molecular Formula: C22H23ClN6O2
Molecular Weight: 438.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Source

Losartan is classified as an angiotensin II receptor antagonist (type 1) and is primarily used to treat hypertension. It is a small molecule drug that undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes (CYP2C9 and CYP3A4), to form its active metabolite EXP3174 and the less active metabolite EXP3179 (M2). Approximately 14% of an oral dose of losartan is converted into EXP3174, which is 10 to 40 times more potent than losartan itself in inhibiting the angiotensin II receptor .

Synthesis Analysis

The synthesis of losartan metabolite M2 involves several key steps:

  1. Starting Material: Losartan is the precursor compound.
  2. Metabolism Process: Upon administration, losartan is absorbed and extensively metabolized primarily in the liver.
  3. Enzymatic Conversion: The primary metabolic pathway involves oxidation of the hydroxymethyl group on the imidazole ring of losartan to form EXP3179. This reaction is catalyzed by cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4 .
  4. Conditions: The reaction conditions typically involve physiological pH and temperature, with the presence of NADPH as a cofactor necessary for the enzymatic activity.

This metabolic pathway highlights the importance of hepatic enzymes in determining the pharmacokinetics and pharmacodynamics of losartan and its metabolites.

Molecular Structure Analysis

The molecular structure of losartan metabolite M2 (EXP3179) can be described as follows:

  • Chemical Formula: C22H23ClN6O
  • Molecular Weight: Approximately 422.911 g/mol
  • Structure Features:
    • Contains a biphenyl moiety linked to an imidazole ring.
    • The compound features a chlorine atom and a tetrazole group that contribute to its biological activity.

The structural characteristics of EXP3179 allow it to interact with the angiotensin II receptor effectively, although it has been noted that it does not exhibit significant receptor antagonism like its more active counterpart, EXP3174 .

Chemical Reactions Analysis

EXP3179 participates in various biochemical reactions:

  1. Receptor Binding: Although less potent than EXP3174, EXP3179 binds to angiotensin II receptors but does not block them effectively.
  2. Inhibition Mechanism: It acts as a non-competitive inhibitor of cyclooxygenase-2 (COX-2), which may contribute to its anti-inflammatory effects .
  3. Nitric Oxide Release: EXP3179 has been shown to stimulate nitric oxide release, which plays a role in vasodilation and may contribute to its therapeutic effects in cardiovascular health.

These reactions underscore the compound's role in mediating both antihypertensive and anti-inflammatory effects.

Mechanism of Action

The primary mechanism of action for losartan metabolite M2 involves:

  • Angiotensin II Receptor Interaction: While EXP3179 has lower affinity for angiotensin II receptors compared to EXP3174, it still interacts with these receptors.
  • Non-Angiotensin Pathways: EXP3179 activates peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in glucose metabolism and anti-inflammatory responses .

This dual action mechanism enhances its therapeutic profile beyond mere blood pressure reduction.

Physical and Chemical Properties Analysis

Losartan metabolite M2 exhibits several notable physical and chemical properties:

  • Solubility: It is freely soluble in water and alcohols but slightly soluble in organic solvents like acetonitrile.
  • Stability: The stability profile indicates that it can withstand physiological conditions but may degrade under extreme pH or temperature conditions.
  • Half-Life: The terminal half-life of EXP3179 ranges from 6 to 9 hours, allowing for sustained pharmacological effects after administration .

These properties are critical for understanding its behavior within biological systems.

Applications

Losartan metabolite M2 has several scientific applications:

Biosynthesis and Structural Characterization of Losartan Metabolite M2 (EXP3174)

Metabolic Pathways of Losartan: Cytochrome P450-Mediated Conversion

Losartan undergoes significant biotransformation primarily in the liver to generate its pharmacologically active metabolite, EXP3174 (Losartan Metabolite M2). This conversion is a two-step oxidative process predominantly mediated by the cytochrome P450 (CYP450) superfamily of enzymes. Only ~14% of an orally administered losartan dose is converted to EXP3174, yet this metabolite exhibits 10- to 40-fold greater potency as an angiotensin II type 1 (AT1) receptor antagonist compared to the parent drug [7]. The metabolic cascade involves the sequential oxidation of the losartan molecule, culminating in the formation of EXP3174.

Role of CYP2C9 and CYP3A4 Isoenzymes in Oxidative Metabolism

The initial hydroxylation of losartan is catalyzed primarily by CYP2C9, with a secondary contribution from CYP3A4. These isoenzymes facilitate the oxidation of the 5-hydroxymethyl group (-CH₂OH) on the imidazole ring of losartan. In vitro studies using human liver microsomes and recombinant CYP enzymes confirm that CYP2C9 exhibits higher intrinsic clearance and catalytic efficiency (V~max~/K~m~) for this reaction compared to CYP3A4 [7] [8]. Genetic polymorphisms in CYP2C9 (e.g., CYP2C92 and CYP2C93 alleles) significantly reduce enzyme activity, leading to diminished formation of EXP3174 and potentially altering the antihypertensive response in individuals carrying these variants [8] [9]. While CYP3A4 contributes to the metabolism, its inhibition or induction has a comparatively minor impact on overall EXP3174 exposure relative to CYP2C9 modulation.

Table 1: Cytochrome P450 Isoenzymes Involved in Losartan Metabolism to EXP3174

IsoenzymePrimary ReactionContribution to EXP3174 FormationImpact of Genetic Polymorphism
CYP2C9Initial hydroxylation of 5-hydroxymethyl groupMajor (70-80% of metabolic clearance)Significantly reduced activity in CYP2C92 and *3 carriers; lower EXP3174 exposure
CYP3A4Initial hydroxylation of 5-hydroxymethyl groupMinor (20-30% of metabolic clearance)Moderate impact; subject to drug-drug interactions

Intermediate Metabolites: Formation of EXP3179 and Subsequent Carboxylation

The initial hydroxylation product is EXP3179 (Losartan Metabolite M1 or 5-carboxy-aldehyde losartan). EXP3179 retains the hydroxymethyl functionality but is pharmacologically distinct from EXP3174, exhibiting minimal AT1 receptor antagonism. Instead, EXP3179 demonstrates peroxisome proliferator-activated receptor gamma (PPARγ) agonistic activity and inhibits cyclooxygenase-2 (COX-2), contributing to anti-inflammatory effects independent of the renin-angiotensin system [3].

EXP3179 is rapidly oxidized further to the definitive active metabolite, EXP3174. This second step involves the conversion of the aldehyde intermediate (-CHO) to a carboxylic acid (-COOH) group, yielding the 5-carboxylic acid derivative of losartan. This carboxylation step is also mediated by CYP2C9 and, to a lesser extent, CYP3A4 [7]. EXP3174 is often termed an "insurmountable" or non-competitive AT1 receptor antagonist due to its slow dissociation kinetics, contrasting with the competitive antagonism exhibited by losartan itself.

Structural Elucidation of EXP3174

LC/MS/MS and NMR Spectroscopic Identification

The structure of EXP3174 (2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid) has been unequivocally characterized using advanced analytical techniques:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS):
  • Molecular Ion: EXP3174 exhibits a protonated molecular ion [M+H]⁺ at m/z 436.9 under positive electrospray ionization (ESI+) conditions [2] [5].
  • Fragmentation Pattern: Key diagnostic fragments arise from cleavages around the biphenyl linkage and the imidazole-carboxylic acid moiety. Characteristic fragments include m/z 234.1 (loss of the tetrazole biphenylmethyl moiety), m/z 206.1 (further decarboxylation or loss of CO), and m/z 180.1 (imidazole-butyl-chloro fragment) [2] [5]. This pattern distinctly differs from losartan ([M+H]⁺ m/z 423.0) and EXP3179 ([M+H]⁺ m/z 438.9).
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
  • ¹H NMR: Key resonances confirming the carboxylic acid structure include the absence of the hydroxymethyl (-CH₂OH) protons seen in losartan (around δ 4.7 ppm) and the presence of a characteristic singlet for the aromatic proton on the C-4 position of the imidazole ring (around δ 7.8-8.0 ppm). Protons from the butyl chain (δ ~0.8-2.7 ppm) and the biphenyl methylene bridge (δ ~5.4-5.5 ppm) are retained [5].
  • ¹³C NMR: The most critical signal is the carbonyl carbon of the carboxylic acid group (C=O), appearing significantly downfield between δ 165-170 ppm. This contrasts sharply with the hydroxymethyl carbon in losartan (δ ~56-58 ppm) and the aldehyde carbon in EXP3179 (δ ~190-195 ppm) [5]. Multidimensional NMR techniques (COSY, HSQC, HMBC) fully corroborate the connectivity and structure.

Table 2: Key Spectroscopic Signatures for Losartan, EXP3179, and EXP3174

CompoundSystematic NameLC/MS/MS [M+H]⁺ (m/z)Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
Losartan2-butyl-4-chloro-1-[[2´-(1H-tetrazol-5-yl)[1,1´-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol423.0~4.7 (s, 2H, -CH₂OH); ~5.4 (s, 2H, -CH₂-Ar); ~6.8 (s, 1H, imidazole H-4)~56-58 (-CH₂OH); ~51-53 (-CH₂-Ar); ~140 (imidazole C-5)
EXP3179 (M1)2-butyl-4-chloro-1-[[2´-(1H-tetrazol-5-yl)[1,1´-biphenyl]-4-yl]methyl]-1H-imidazole-5-carbaldehyde438.9~9.9 (s, 1H, -CHO); ~5.5 (s, 2H, -CH₂-Ar); ~8.1 (s, 1H, imidazole H-4)~190-195 (-CHO); ~51-53 (-CH₂-Ar); ~140 (imidazole C-5); ~150 (imidazole C-2)
EXP3174 (M2)2-butyl-4-chloro-1-[[2´-(1H-tetrazol-5-yl)[1,1´-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid436.9~5.4 (s, 2H, -CH₂-Ar); ~7.9-8.0 (s, 1H, imidazole H-4)~165-170 (-COOH); ~51-53 (-CH₂-Ar); ~140 (imidazole C-5); ~150 (imidazole C-2)

Figure 1: Structural Evolution from Losartan to EXP3174

Losartan (Parent Drug)                   EXP3179 (Intermediate)                  EXP3174 (Active Metabolite)------------------------                ------------------------                ------------------------|     Butyl (C4H9)     |                |     Butyl (C4H9)     |                |     Butyl (C4H9)     ||          |           |                |          |           |                |          |           || Cl       N           |                | Cl       N           |                | Cl       N           ||    \\   / \\  CH2OH  |                |    \\   / \\  CHO    |                |    \\   / \\  COOH  ||     \\ /   \\ |      |  CYP2C9/CYP3A4 |     \\ /   \\ |      |  CYP2C9/CYP3A4 |     \\ /   \\ |      ||      C=======N       | ============>  |      C=======N       | ============>  |      C=======N       ||     /       |        |  Oxidation     |     /       |        |  Oxidation     |     /       |        ||    N        |        |                |    N        |        |                |    N        |        ||             |        |                |             |        |                |             |        ||      CH2    |        |                |      CH2    |        |                |      CH2    |        ||       |     |        |                |       |     |        |                |       |     |        ||    Biphenyl-Tetrazole|                |    Biphenyl-Tetrazole|                |    Biphenyl-Tetrazole|------------------------                ------------------------                ------------------------(C22H23ClN6O)                          (C22H21ClN6O)                          (C22H21ClN6O2)

Comparative Molecular Dynamics with Parent Compound Losartan

The critical structural difference between losartan and EXP3174—the replacement of the hydroxymethyl group (-CH₂OH) with a carboxylic acid (-COOH)—profoundly alters their molecular interactions and dynamics with the AT1 receptor:

  • Conformational Flexibility: Losartan exhibits greater rotational freedom around the C5 position of the imidazole ring due to the single-bonded hydroxymethyl group. In contrast, the carboxylic acid group of EXP3174 imposes greater conformational rigidity via resonance stabilization and potential for hydrogen bonding within the binding pocket [1]. Molecular dynamics simulations show EXP3174 adopts a more constrained bioactive conformation compared to losartan.

  • Binding Affinity and Kinetics: The carboxylic acid group of EXP3174 forms stronger ionic interactions and additional hydrogen bonds with key residues (e.g., Lys199, Gln257, Thr260) within the AT1 receptor binding pocket compared to the weaker polar interactions offered by losartan's hydroxymethyl group [1] [4]. This enhanced interaction network is the primary reason for EXP3174's significantly higher binding affinity (10-40 fold) and its "insurmountable" antagonism. Insurmountable antagonism refers to the inability of high concentrations of angiotensin II to fully overcome the receptor blockade, implying very slow dissociation kinetics for EXP3174 compared to the readily displaceable losartan.

  • Impact of Active Transport: While not directly a dynamic property, EXP3174 is not a substrate for P-glycoprotein (P-gp/MDR1) efflux transporters, unlike losartan which undergoes significant P-gp-mediated apical (e.g., intestinal lumen, renal tubule) efflux contributing to its variable bioavailability [4]. This difference in transporter interaction further differentiates the tissue distribution and persistence of the active metabolite.

The structural refinement from losartan to EXP3174, mediated by specific CYP450 enzymes, thus results in a metabolite with superior target affinity, prolonged receptor occupancy, and distinct pharmacokinetic behavior, underpinning its dominant role in the therapeutic effects of losartan therapy.

Properties

CAS Number

141675-57-2

Product Name

Losartan metabolite M2

IUPAC Name

4-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]butan-2-ol

Molecular Formula

C22H23ClN6O2

Molecular Weight

438.9 g/mol

InChI

InChI=1S/C22H23ClN6O2/c1-14(31)6-11-20-24-21(23)19(13-30)29(20)12-15-7-9-16(10-8-15)17-4-2-3-5-18(17)22-25-27-28-26-22/h2-5,7-10,14,30-31H,6,11-13H2,1H3,(H,25,26,27,28)

InChI Key

RPKQQYYBEFCTLZ-UHFFFAOYSA-N

SMILES

CC(CCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl)O

Synonyms

4-Chloro-5-(hydroxymethyl)-α-methyl-1-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-imidazole-2-propanol;

Canonical SMILES

CC(CCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.